molecular formula C30H51N5O2 B14614258 [4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile CAS No. 60717-19-3

[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile

Katalognummer: B14614258
CAS-Nummer: 60717-19-3
Molekulargewicht: 513.8 g/mol
InChI-Schlüssel: NGNKEXYWHJQXTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile is a chemical compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes two dodecyloxy groups and a propanedinitrile moiety attached to a triazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it valuable in drug discovery and development .

Medicine

In medicine, derivatives of this compound have shown potential as therapeutic agents. Their ability to modulate specific biological targets can lead to the development of new drugs for various diseases .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties enhance the performance and durability of these materials .

Wirkmechanismus

The mechanism of action of [4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of [4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions or stability .

Eigenschaften

CAS-Nummer

60717-19-3

Molekularformel

C30H51N5O2

Molekulargewicht

513.8 g/mol

IUPAC-Name

2-(4,6-didodecoxy-1,3,5-triazin-2-yl)propanedinitrile

InChI

InChI=1S/C30H51N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-36-29-33-28(27(25-31)26-32)34-30(35-29)37-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-24H2,1-2H3

InChI-Schlüssel

NGNKEXYWHJQXTK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOC1=NC(=NC(=N1)C(C#N)C#N)OCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.